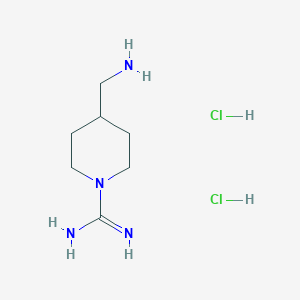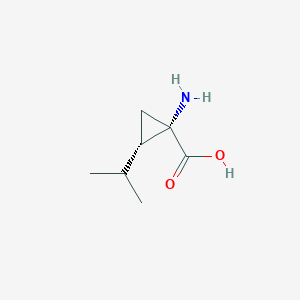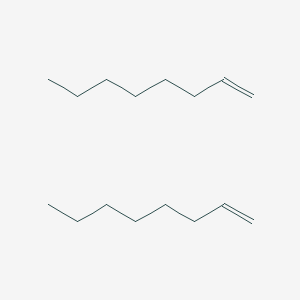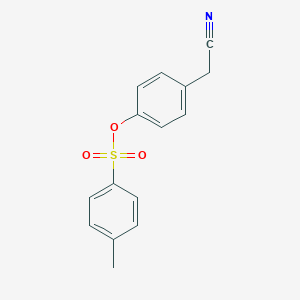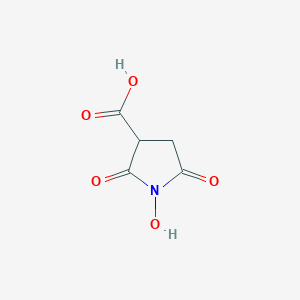
1-Hydroxy-2,5-dioxopyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-2,5-dioxopyrrolidine-3-carboxylic acid, also known as pyroglutamic acid or PCA, is a cyclic amino acid that is widely distributed in nature. It is an important intermediate in the biosynthesis of glutathione, an antioxidant that helps protect cells from oxidative stress. PCA has also been found to possess various biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. In
Mechanism of Action
The mechanism of action of PCA is not fully understood. However, it has been suggested that PCA exerts its biological activities by modulating various signaling pathways in the body, including the NF-κB, MAPK, and PI3K/Akt pathways. PCA has also been found to interact with various receptors in the body, including the NMDA receptor and the GABA receptor.
Biochemical and Physiological Effects:
PCA has been found to have various biochemical and physiological effects. It has been shown to increase the levels of glutathione, an important antioxidant in the body. PCA has also been found to decrease the levels of reactive oxygen species and lipid peroxidation in the body. In addition, PCA has been found to improve cognitive function and memory in animal studies.
Advantages and Limitations for Lab Experiments
PCA has several advantages for lab experiments. It is readily available and can be synthesized easily. PCA is also stable and can be stored for long periods of time. However, one limitation of using PCA in lab experiments is that it can be difficult to dissolve in water, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on PCA. One area of interest is the development of PCA analogs with improved bioavailability and efficacy. Another area of interest is the investigation of the potential use of PCA in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are also needed to elucidate the mechanism of action of PCA and its effects on various signaling pathways in the body.
Conclusion:
In conclusion, 1-Hydroxy-2,5-dioxopyrrolidine-3-carboxylic acid, or 1-Hydroxy-2,5-dioxopyrrolidine-3-carboxylic acid acid, is a cyclic amino acid that possesses various biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. PCA can be synthesized by various methods, with the hydrolysis of glutathione being the most commonly used method. PCA has several advantages for lab experiments, including its availability and stability. However, one limitation of using PCA in lab experiments is its solubility. Future research on PCA should focus on the development of PCA analogs with improved bioavailability and efficacy, as well as the investigation of its potential use in the treatment of neurodegenerative diseases.
Synthesis Methods
PCA can be synthesized by various methods, including the hydrolysis of glutathione, the decarboxylation of glutamic acid, and the oxidation of glutamic acid or proline. The most commonly used method for synthesizing PCA is the hydrolysis of glutathione, which involves the use of enzymes such as gamma-glutamyltranspeptidase and dipeptidase. This method is preferred because it yields high purity PCA.
Scientific Research Applications
PCA has been extensively studied for its various biological activities. It has been found to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. PCA has also been shown to have anti-tumor effects by inducing apoptosis and inhibiting angiogenesis. In addition, PCA has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
CAS RN |
162369-86-0 |
|---|---|
Molecular Formula |
C5H5NO5 |
Molecular Weight |
159.1 g/mol |
IUPAC Name |
1-hydroxy-2,5-dioxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C5H5NO5/c7-3-1-2(5(9)10)4(8)6(3)11/h2,11H,1H2,(H,9,10) |
InChI Key |
ODGZAAHTGUZDBN-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)N(C1=O)O)C(=O)O |
Canonical SMILES |
C1C(C(=O)N(C1=O)O)C(=O)O |
synonyms |
3-Pyrrolidinecarboxylicacid,1-hydroxy-2,5-dioxo-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



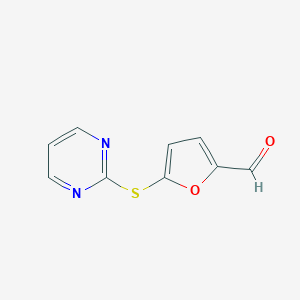
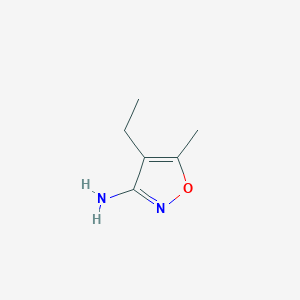
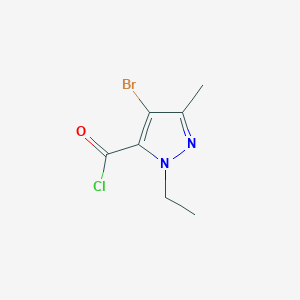

![2-Isopropyl-1H-benzo[d]imidazole-4,6-diol](/img/structure/B61738.png)
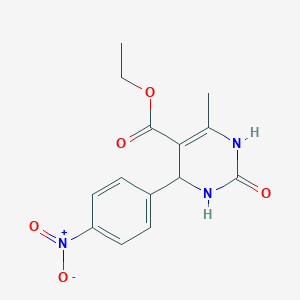
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(Z)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate;pyrazine-2-carboxamide;pyridine-4-carbohydrazide](/img/structure/B61748.png)
